2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20432671
InChI: InChI=1S/C7H10BrFO/c1-7(9)2-5(3-7)6(10)4-8/h5H,2-4H2,1H3
SMILES:
Molecular Formula: C7H10BrFO
Molecular Weight: 209.06 g/mol

2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one

CAS No.:

Cat. No.: VC20432671

Molecular Formula: C7H10BrFO

Molecular Weight: 209.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one -

Specification

Molecular Formula C7H10BrFO
Molecular Weight 209.06 g/mol
IUPAC Name 2-bromo-1-(3-fluoro-3-methylcyclobutyl)ethanone
Standard InChI InChI=1S/C7H10BrFO/c1-7(9)2-5(3-7)6(10)4-8/h5H,2-4H2,1H3
Standard InChI Key AMMTUVNVXQMXPO-UHFFFAOYSA-N
Canonical SMILES CC1(CC(C1)C(=O)CBr)F

Introduction

2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one is an organic halide compound, specifically a bromo-substituted ketone, with a molecular formula of C₇H₁₀BrFO and a molecular weight of approximately 209.06 g/mol. It is classified by its CAS number as 2901106-57-6. This compound is of interest in medicinal chemistry due to its unique structural features, which enhance its reactivity and potential for biological interactions .

Synthesis and Chemical Reactions

The synthesis of 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one typically involves the bromination of a suitable precursor followed by the introduction of the fluorinated cyclobutyl group. This compound can undergo various chemical reactions typical of halogenated ketones, including nucleophilic substitution and elimination reactions, which are crucial for its potential applications in medicinal chemistry.

Potential Applications in Medicinal Chemistry

Studies suggest that compounds similar to 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one exhibit activity against specific enzymes, potentially leading to therapeutic effects in infectious diseases or cancer treatment. The unique structural features of this compound make it an attractive candidate for further research in drug development.

Research Findings and Future Directions

While specific physical properties such as boiling point and melting point are not widely documented, additional analyses might involve spectroscopic techniques (NMR, IR) to confirm the structure and purity of the compound. Further research is needed to fully explore its potential applications and biological activities, which could contribute significantly to advancing drug discovery efforts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator